2,3-Dimethylquinoxalin-6-ol
CAS No.:
Cat. No.: VC20153837
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O |
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Molecular Weight | 174.20 g/mol |
IUPAC Name | 2,3-dimethylquinoxalin-6-ol |
Standard InChI | InChI=1S/C10H10N2O/c1-6-7(2)12-10-5-8(13)3-4-9(10)11-6/h3-5,13H,1-2H3 |
Standard InChI Key | WPEXIPNDKDKUGH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)O)C |
Introduction
Structural and Chemical Properties
The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at the 1- and 4-positions. In 2,3-dimethylquinoxalin-6-ol, the methyl substituents at positions 2 and 3 introduce steric effects that influence electronic distribution, while the hydroxyl group at position 6 enhances polarity and hydrogen-bonding potential . This combination of substituents modulates the compound’s solubility, reactivity, and interaction with biological targets.
Comparative studies of analogous compounds, such as 5,8-dimethoxy-2,3-dimethylquinoxaline, reveal that electron-donating groups (e.g., methoxy) at peripheral positions increase stability but reduce electrophilic character . In contrast, the hydroxyl group in 2,3-dimethylquinoxalin-6-ol may facilitate interactions with enzymes or receptors through hydrogen bonding, a property exploited in drug design .
Synthesis and Optimization Strategies
One-Pot Catalytic Approaches
Recent advances in quinoxaline synthesis emphasize efficiency and scalability. A patented method for preparing 2,3-dichloroquinoxaline derivatives offers insights into adaptable strategies for related compounds . The protocol involves:
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Condensation: Reacting o-phenylenediamine with oxalic acid in toluene at 110°C using silica gel or methanesulfonic acid as a catalyst.
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Chlorination: Direct treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) without intermediate purification.
Key parameters include:
Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Silica gel | 110 | 92 | >95 |
Methanesulfonic acid | 110 | 85 | >90 |
This method’s success hinges on the catalyst’s ability to promote cyclization while minimizing side reactions. Silica gel, in particular, enhances regioselectivity, ensuring high yields of the desired product .
Functionalization Pathways
Introducing methyl and hydroxyl groups to the quinoxaline core requires sequential modifications:
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Methylation: Alkylating agents such as methyl iodide can react with amino or hydroxyl precursors under basic conditions.
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Hydroxylation: Oxidative methods or hydrolysis of halogenated intermediates (e.g., using aqueous NaOH) may generate the 6-hydroxyl group.
For example, chlorinated intermediates synthesized via the above one-pot method could undergo nucleophilic substitution with methanol or hydrolysis to yield hydroxyl derivatives .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the 6-position enables diversification for structure-activity relationship (SAR) studies.
Materials Science
Quinoxaline derivatives are explored as organic semiconductors. The hydroxyl group in 2,3-dimethylquinoxalin-6-ol could facilitate self-assembly into thin films, though its electron-withdrawing nature may require balancing with donor groups for optimal conductivity.
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